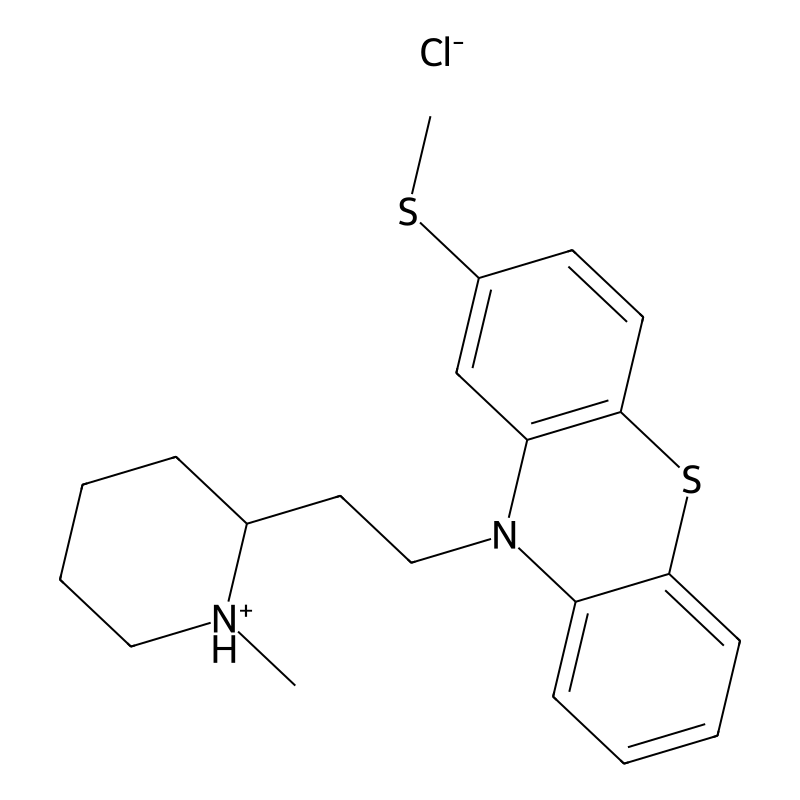

Thioridazine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Thioridazine hydrochloride mechanism of action

Core Mechanism of Action: Receptor Antagonism

Thioridazine hydrochloride's primary mechanism as an antipsychotic involves antagonizing key receptors in the central nervous system. The table below summarizes its affinity for various biological targets [1] [2] [3]:

| Biologic Protein | Binding Affinity (Ki, nM) | Primary Functional Role |

|---|---|---|

| D2 dopamine receptor | 0.4 [3] | Antipsychotic effects; reduction of positive schizophrenia symptoms [2] |

| 5-HT2A serotonin receptor | 27.67 [3] | Contributes to antipsychotic efficacy and lower extrapyramidal side effect liability [4] |

| Alpha-1A adrenergic receptor | 3.15 [3] | Orthostatic hypotension (side effect) [2] |

| Muscarinic M1 cholinergic receptor | 12.8 [3] | Anticholinergic effects (e.g., dry mouth, constipation); lower extrapyramidal symptoms [2] |

| Histamine H1 receptor | 16.5 [3] | Sedation (side effect) [2] |

| hERG potassium channel | 191 [3] | QTc prolongation & risk of cardiac arrhythmias (serious side effect) [5] |

This receptor profile shows that thioridazine is a low-potency antipsychotic with a multi-receptor strategy, explaining its clinical effect and side effect profile [2].

Emerging Anticancer Mechanisms

Research has repurposed thioridazine as an anti-cancer and anti-cancer stem cell (CSC) agent, primarily through inhibition of the PI3K/Akt/mTOR pathway—a critical regulator of cell growth and survival often dysregulated in cancer [6] [7] [8].

Thioridazine inhibits PI3K/Akt/mTOR pathway to suppress tumor growth [6] [7] [8].

Key Experimental Evidence & Protocols

Empirical studies validate thioridazine's anticancer effects through specific, reproducible methodologies.

Cell Viability and Proliferation Assays

- Purpose: Determine the inhibitory concentration of thioridazine that reduces cell viability by 50% (IC₅₀) [6] [7].

- Typical Protocol:

- Plate cancer cells (e.g., cervical HeLa, endometrial HEC-1-A) in 96-well plates [6].

- After 24 hours, treat with thioridazine at a range of concentrations (e.g., 1-100 μM) for 24-72 hours [6] [8].

- Add MTT reagent and incubate for 4 hours. Living cells convert MTT to purple formazan [6].

- Dissolve formazan crystals and measure absorbance at 540 nm. Calculate cell viability relative to untreated controls [6].

Analysis of Apoptosis and Cell Cycle

- Purpose: Quantify programmed cell death and cell cycle distribution changes [6] [8].

- Typical Protocol:

- Treat cells with thioridazine (e.g., 15 μM for 24 hours) [6].

- For apoptosis: Stain cells with Annexin V-FITC and propidium iodide (PI). Analyze with flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [6].

- For cell cycle: Fix cells in ethanol, treat with RNase A, and stain DNA with PI. Analyze DNA content via flow cytometry to determine population percentages in G1, S, and G2/M phases [6].

Western Blot Analysis

- Purpose: Investigate changes in protein expression and phosphorylation within signaling pathways [6] [7].

- Typical Protocol:

- Lyse cells after thioridazine treatment.

- Separate proteins by molecular weight using SDS-PAGE gel electrophoresis and transfer to a membrane [6].

- Block membrane and incubate with primary antibodies against targets of interest (e.g., p-Akt, p-mTOR, LC3-II, c-Caspase-3) [6] [7].

- Incubate with enzyme-linked secondary antibodies and detect using chemiluminescence. Increased LC3-II levels indicate autophagy induction [7].

Logical workflow for evaluating thioridazine's anticancer effects [6] [7] [8].

Pharmacokinetics and Metabolism

Understanding thioridazine's disposition is crucial for its application.

| Parameter | Value / Detail |

|---|---|

| Bioavailability | Approximately 60% absorption [1]. |

| Protein Binding | High (~95%) [1]. |

| Metabolism | Primarily hepatic, via Cytochrome P450 2D6 (CYP2D6) [1] [2]. |

| Active Metabolites | Mesoridazine and Sulforidazine [3]. |

| Half-Life | 21-25 hours [1]. |

Thioridazine is a substrate of CYP2D6, and co-administration with strong inhibitors of this enzyme or use in patients with reduced CYP2D6 activity is contraindicated due to the risk of elevated drug levels and severe cardiac arrhythmias [5] [2].

Important Safety and Clinical Status

- Cardiac Risk: Thioridazine prolongs the QTc interval in a dose-related manner, associated with Torsades de Pointes and sudden death [1] [5].

- Current Status: Branded product withdrawn worldwide in 2005; generic versions available with restrictions [1] [3].

- Clinical Indication: Reserved for treatment-refractory schizophrenia patients who fail adequate trials of other antipsychotics [5] [2].

Thioridazine's mechanism extends from receptor antagonism for psychosis to PI3K/Akt/mTOR pathway inhibition for anticancer effects. Its significant safety risks necessitate careful consideration in both clinical and research applications.

References

- 1. : Uses, Interactions, Thioridazine Mechanism of Action [go.drugbank.com]

- 2. Thioridazine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. - Wikipedia Thioridazine [en.wikipedia.org]

- 4. An In-depth Analysis of this compound's R&D ... [synapse.patsnap.com]

- 5. Label: this compound tablet, film coated [dailymed.nlm.nih.gov]

- 6. Thioridazine induces apoptosis by targeting the PI3K/Akt ... [pmc.ncbi.nlm.nih.gov]

- 7. Identification of thioridazine, an antipsychotic drug, as an ... [nature.com]

- 8. This compound | Dopamine Receptor Antagonist [medchemexpress.com]

Comprehensive Technical Guide: Dopamine D2 Receptor Antagonism by Thioridazine in Cancer Therapy

Introduction to Dopamine D2 Receptor Biology and Thioridazine

Dopamine receptors are categorized into two major families based on their structural and functional characteristics: D1-like receptors (DRD1 and DRD5) that stimulate adenylyl cyclase, and D2-like receptors (DRD2, DRD3, DRD4) that inhibit adenylyl cyclase through coupling with Gαi/o proteins [1] [2]. As a typical antipsychotic medication, thioridazine primarily functions as a dopamine D2 receptor antagonist and has been used historically for the treatment of schizophrenia. However, recent research has revealed its significant potential for drug repositioning in oncology, particularly through its ability to target cancer stem cells (CSCs) and overcome drug resistance in various cancer types [3] [4].

The dopamine D2 receptor (DRD2) is encoded by a gene on chromosome 11 and is predominantly expressed in several brain regions including the caudate-putamen, nucleus accumbens, and substantia nigra [1]. Beyond its neurological functions, DRD2 signaling has been implicated in various cancer hallmarks, providing a rational basis for investigating DRD2 antagonists like thioridazine as potential anticancer agents. Thioridazine belongs to the phenothiazine class of compounds and exhibits a complex pharmacological profile, affecting not only dopamine receptors but also other neurotransmitter systems, though its specific DRD2 antagonism appears central to its anticancer mechanisms [3].

Mechanism of Dopamine D2 Receptor Antagonism

Molecular Signaling Pathways of DRD2

Dopamine D2-like receptors (DRD2, DRD3, DRD4) are G protein-coupled receptors that traditionally signal through inhibition of adenylyl cyclase, leading to reduced cAMP production and Protein Kinase A (PKA) activation [2]. When dopamine binds to DRD2, it triggers the dissociation of the Gαi/o and Gβγ subunits, which in turn:

- Inhibit adenylyl cyclase, decreasing cAMP levels and subsequent PKA activity

- Activate G protein-coupled inwardly-rectifying potassium channels (GIRK), leading to potassium efflux and hyperpolarization

- Modulate calcium channels, reducing calcium influx into the cell

- Activate phospholipase C (PLC), generating inositol trisphosphate (IP3) and diacylglycerol (DAG) second messengers

Beyond these canonical pathways, DRD2 can also signal through G protein-independent mechanisms, including β-arrestin-mediated signaling that leads to ERK1/2 activation and influences cell proliferation and survival [2]. The complexity of DRD2 signaling is illustrated in the following pathway diagram:

Figure 1: DRD2 signaling pathways and thioridazine antagonism mechanisms. Thioridazine inhibits DRD2, suppressing AMPK phosphorylation and modulating multiple downstream effectors.

Thioridazine as a DRD2 Antagonist

Thioridazine exerts its effects by competitively binding to DRD2, thereby preventing dopamine-mediated signaling and altering downstream cellular processes [3]. The specific inhibition of DRD2 by thioridazine has been shown to:

- Suppress AMPK phosphorylation, a key energy sensor and regulator of cellular metabolism

- Reduce expression of pluripotency markers such as Oct4, Klf4, and c-Myc in cancer stem cells

- Impair sphere-forming capacity of cancer cells, indicating reduced self-renewal capability

- Induce morphological changes consistent with cellular differentiation

- Modulate Akt/mTOR signaling, influencing cell growth and survival pathways

The multifaceted nature of thioridazine's action stems from its ability to disrupt multiple interconnected signaling pathways simultaneously, making it particularly effective against heterogeneous tumors containing therapy-resistant cancer stem cell populations [3].

Anticancer Effects of Thioridazine Through DRD2 Antagonism

Targeting Cancer Stem Cells in Prostate Cancer

Recent research has demonstrated that thioridazine effectively targets prostate cancer stem cells (CSCs), which are implicated in therapy resistance and disease recurrence. A 2025 study using PC-3-derived CSC-like cells revealed that specific DRD2 inhibition by L-741,626 (a selective DRD2 antagonist) or thioridazine induced morphological changes, suppressed Oct4 expression (a key pluripotency marker), and significantly inhibited tumor growth in xenograft models [3]. The study employed a rigorous experimental approach:

- Generation of CSC-like cells from human prostate cancer PC-3 cells through tumorsphere formation in serum-free DMEM/F12 medium supplemented with growth factors (EGF, bFGF) and B27 supplement

- DRD2 inhibition using specific antagonists (L-741,626) or siRNA-mediated knockdown

- Heterozygous DRD2 knockout in PC-3 cells using CRISPR/Cas9 technology

- Assessment of stemness markers through analysis of Oct4, Klf4, and c-Myc expression

- Functional assays including tumorsphere formation, cell invasion, and in vivo tumorigenicity

Notably, DRD2 heterozygous null PC-3 cells generated via CRISPR/Cas9 exhibited slow proliferation and substantially reduced sphere-forming ability, indicating a diminished capacity to produce CSCs. This provides genetic evidence supporting the critical role of DRD2 in maintaining the prostate CSC population [3].

Efficacy in Breast Cancer Models

In breast cancer, thioridazine and other DRD2 antagonists have shown promising results particularly against therapy-resistant and metastatic forms. A 2017 study investigated the combination of sulpiride (another DRD2 antagonist) with dexamethasone against drug-resistant and metastatic breast cancer [4]. The key findings included:

- Dose-dependent decrease in CSC population both in vitro and in vivo

- Marked suppression of tumor growth in MCF-7/Adr xenograft models with minimal systemic toxicity

- Reduced lung metastasis in murine metastatic breast cancer 4T1 xenograft model

- Modulation of metastasis-associated biomarkers (decreased MMP-2, increased E-cadherin)

- Inhibition of colony formation, migration, and invasion in 4T1 and MDA-MB-231 cells

Importantly, the addition of a specific D2DR agonist (7-OH-DPAT) reversed the enhanced anti-cancer effects of the combination therapy, confirming that the observed efficacy was specifically mediated through DRD2 antagonism [4]. This demonstrates the potential of combining DRD2 antagonists with conventional therapies to overcome drug resistance in breast cancer.

Table 1: Key Findings on Thioridazine's Anticancer Effects Across Different Models

| Cancer Type | Model System | Key Findings | Proposed Mechanism | Citation |

|---|---|---|---|---|

| Prostate Cancer | PC-3-derived CSCs | Morphological changes, Oct4 suppression, reduced tumorsphere formation | AMPK phosphorylation suppression, reduced stemness | [3] |

| Prostate Cancer | DRD2 heterozygous knockout PC-3 cells | Slow proliferation, reduced sphere-forming ability | Impaired CSC production and maintenance | [3] |

| Breast Cancer | MCF-7/Adr xenograft | Enhanced dexamethasone response, tumor growth inhibition | CSC population reduction, D2DR antagonism | [4] |

| Breast Cancer | 4T1 metastatic model | Reduced lung metastasis, decreased MMP-2, increased E-cadherin | Inhibition of invasion and migration pathways | [4] |

Experimental Protocols for Key Studies

Protocol for Studying CSC Formation and DRD2 Inhibition

The following experimental workflow illustrates the comprehensive approach used to investigate DRD2 inhibition in cancer stem cells:

Figure 2: Experimental workflow for studying DRD2 inhibition in cancer stem cells, from tumorsphere formation to in vivo validation.

Detailed Methodology:

Cell Culture and CSC Enrichment: Human prostate cancer PC-3 cells were cultured in RPMI-1640 medium with 10% FBS. For CSC enrichment, cells were transferred to serum-free DMEM/F12 medium supplemented with 100 IU/ml penicillin, 100 μg/ml streptomycin, 10 ng/ml human recombinant EGF, 10 ng/ml human recombinant bFGF, and 2% B27 supplement. Cells were cultured in ultralow attachment dishes at 1×10⁶ cells/dish for 7 days to allow tumorsphere formation [3].

siRNA Transfection: PC-3-derived CSC-like cells were seeded at 3×10⁴ to 1×10⁵ cells/ml in antibiotic-free medium and transfected with 50-100 pmol/ml of control siRNA or DRD subtype-specific siRNAs using the siRNA Reagent System for 6 hours according to manufacturer's instructions [3].

CRISPR/Cas9-Mediated DRD2 Knockout: PC-3 cells were genetically modified using CRISPR/Cas9 technology to generate heterozygous DRD2 knockout cells, which were validated for reduced sphere-forming ability and proliferation capacity [3].

In Vivo Tumor Xenograft Studies: For animal studies, 5×10⁶ cancer cells suspended in PBS were injected subcutaneously into the right flank of 6-7 week old female Balb/c nude mice. Tumor volumes were measured 2-3 times weekly using calipers and calculated using the formula: Tumor volume = Dmin² × Dmax × 0.5 (where Dmin is the short axis and Dmax is the long axis of the mass) [3].

Protocol for Combination Therapy in Breast Cancer

The study investigating sulpiride (DRD2 antagonist) and dexamethasone combination therapy employed the following methodology [4]:

Animal Models: Two different xenograft models were used: (1) MCF-7/Adr drug-resistant human breast cancer model for assessing tumor growth inhibition, and (2) murine metastatic 4T1 breast cancer model for evaluating anti-metastatic effects.

Drug Administration: Animals received oral administration of sulpiride (25, 50, or 100 mg·kg⁻¹·d⁻¹) alone or in combination with dexamethasone (8 mg·kg⁻¹·d⁻¹). Treatment efficacy was assessed by tumor volume measurements and lung metastasis enumeration.

CSC Population Analysis: Tumor tissues were analyzed for CSC markers (CD44, CD24, ALDH1) using flow cytometry and immunohistochemistry to determine the effects on cancer stem cell populations.

Metastasis Assays: In vitro migration and invasion were assessed using Transwell assays, while metastasis-associated biomarkers (MMP-2, E-cadherin) were analyzed by Western blotting and immunohistochemistry.

Mechanistic Validation: To confirm DRD2-specific effects, a selective D2DR agonist (7-OH-DPAT) was added to the combination therapy to evaluate reversal of anti-cancer effects.

Data Presentation and Quantitative Findings

Efficacy of DRD2 Inhibition in Preclinical Models

Table 2: Quantitative Findings on DRD2 Antagonism in Cancer Models

| Parameter Assessed | Experimental Group | Results/Outcome | Significance |

|---|---|---|---|

| Tumorsphere formation | DRD2 siRNA vs control | Substantial reduction in sphere-forming ability | p < 0.01 [3] |

| Oct4 expression | L-741,626 treatment | Significant suppression of pluripotency marker | p < 0.05 [3] |

| Tumor growth in vivo | Heterozygous DRD2 knockout vs wildtype | Slow proliferation, reduced tumorigenicity | p < 0.01 [3] |

| AMPK phosphorylation | DRD2 inhibition | Suppressed phosphorylation status | Putative downstream mechanism [3] |

| CSC population in breast cancer | Sulpiride + Dexamethasone vs monotherapy | Dose-dependent decrease in CSC proportion | p < 0.01 [4] |

| Lung metastasis incidence | Sulpiride + Dexamethasone combination | Marked suppression of metastasis | p < 0.001 [4] |

| Colony formation | DRD2 antagonist in metastatic cells | Significant inhibition of clonogenicity | p < 0.01 [4] |

Key Molecular Changes Following DRD2 Antagonism

The molecular mechanisms underlying thioridazine's anticancer effects involve complex alterations in signaling pathways:

AMPK Signaling Suppression: Both DRD2 siRNA and heterozygous DRD2 knockout in PC-3 cells resulted in suppressed AMPK phosphorylation, identifying AMPK as a putative downstream signaling molecule involved in the production and maintenance of PC-3-derived CSC-like cells [3].

Pluripotency Marker Regulation: Treatment with specific DRD2 antagonists led to significant reduction in Oct4 expression, along with modulation of other stemness factors including Klf4 and c-Myc, indicating a fundamental effect on the cellular stemness program [3].

Metastasis-Associated Biomarkers: In breast cancer models, combination therapy with DRD2 antagonists and dexamethasone significantly decreased MMP-2 levels while increasing E-cadherin expression, suggesting restoration of epithelial characteristics and reduced invasive potential [4].

Receptor Tyrosine Kinase Signaling: DRD2 antagonists have been shown to influence multiple signaling pathways beyond dopamine receptors, including modulation of Akt/mTOR, ERK1/2, and other kinase cascades that collectively contribute to their anticancer efficacy [3] [2].

Conclusion and Future Perspectives

The repurposing of thioridazine as a dopamine D2 receptor antagonist for cancer therapy represents a promising approach to targeting treatment-resistant cancer populations, particularly cancer stem cells. The accumulated evidence demonstrates that DRD2 inhibition:

- Impairs cancer stem cell maintenance through suppression of key pluripotency factors

- Reduces tumorigenicity and metastatic potential across multiple cancer types

- Enhances the efficacy of conventional therapies when used in combination

- Exerts effects through multiple interconnected pathways, including AMPK signaling and metabolic regulation

References

- 1. Biochemistry, Dopamine Receptors - StatPearls - NCBI - NIH [ncbi.nlm.nih.gov]

- 2. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]

- 3. Suppression of dopamine receptor 2 inhibits the formation of ... [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine D2 receptor antagonist sulpiride enhances ... [nature.com]

Mechanism of Action: How Thioridazine Inhibits the Pathway

Thioridazine exerts its effects at multiple nodes within the PI3K/Akt/mTOR cascade, leading to reduced cancer cell proliferation and induced apoptosis. The diagram below illustrates the key steps in the signaling pathway and the points where Thioridazine intervenes.

Research indicates that Thioridazine's inhibition of this pathway leads to several downstream effects that suppress tumor growth [1] [2] [3]:

- Induction of Apoptosis: Thioridazine treatment significantly increases early and late-stage apoptotic fractions in cancer cells.

- Cell Cycle Arrest: It induces downregulation of cyclins (D1, A) and CDK4, and upregulation of CDK inhibitors p21 and p27, leading to G1 phase arrest.

- Anti-angiogenic Effects: In vivo studies show Thioridazine inhibits tumor vascularity by targeting the VEGFR-2/PI3K/mTOR pathway in endothelial cells.

- Sensitization to Other Treatments: Thioridazine sensitizes cancer cells to TRAIL-induced apoptosis by downregulating cellular FLIP (c-FLIP) and Mcl-1 through reactive oxygen species (ROS)-mediated Akt inhibition [3].

Key Experimental Findings in Cancer Models

The table below summarizes quantitative data and observations from key studies on Thioridazine's effects.

| Cancer Model | Experimental Context | Key Findings | Observed Molecular Changes |

|---|

| Cervical & Endometrial Cancer [1] [2] | In vitro (HeLa, C33A, Caski, HEC-1-A, KLE cell lines) | • Induced apoptosis. • Suppressed cell growth. | • ↓ p-Akt, p-4E-BP1, p-p70S6K. • ↓ Cyclin D1, Cyclin A, CDK4. • ↑ p21, p27. | | Ovarian Cancer [4] | In vivo (2774 cell xenografts in nude mice) | • ~5-fold inhibition of tumor growth. • Reduced tumor vascularity (anti-angiogenesis). • Induced apoptosis. | • ↓ p-Akt, p-PDK1, p-mTOR. • ↑ Cleaved caspase-3, caspase-9, PARP. | | Renal Cell Carcinoma [3] | In vitro (Caki cells) & TRAIL co-treatment | • Sensitized cells to TRAIL-induced apoptosis. • Effect was ROS-dependent. | • ↓ p-Akt. • ↓ Mcl-1, c-FLIP(L) (post-translational). | | Various Cancers [3] | In vitro (Breast MDA-MB-231, Glioma U251MG) | • Sensitized a broad range of cancer cells to TRAIL-induced apoptosis. | • ↓ Mcl-1, c-FLIP(L). |

Core Experimental Protocols for Pathway Analysis

The following methodologies are central to investigating Thioridazine's effect on the PI3K/Akt pathway, as cited in the literature.

Cell Viability and Proliferation Assays

- Purpose: To determine the anti-proliferative effects of Thioridazine.

- Standard Protocol (MTT Assay):

- Cell Seeding: Plate cancer cells (e.g., 3.4 × 10³ cells/well) in 96-well plates and allow to adhere for 24 hours [1].

- Drug Treatment: Incubate cells with a range of Thioridazine concentrations for a set period (e.g., 24-72 hours).

- MTT Incubation: Add MTT reagent (e.g., 20 μl of a 5 mg/ml solution) to each well and incubate for 2-4 hours to allow formazan crystal formation.

- Measurement: Dissolve crystals and measure absorbance at 540 nm. Cell viability is calculated as a percentage relative to the untreated control [1].

Analysis of Apoptosis

- Purpose: To quantify and confirm Thioridazine-induced programmed cell death.

- Common Techniques:

- Annexin V/Propidium Iodide (PI) Staining: Differentiate between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells using flow cytometry [1].

- Caspase Activity Assays: Measure the activity of executioner caspases (e.g., caspase-3) using colorimetric or fluorometric substrates (e.g., Ac-DEVD-AFC) [1] [3].

- PARP Cleavage Detection: Analyze the cleavage of PARP (from 116 kDa to 89 kDa fragment) by western blotting as a hallmark of apoptosis [1] [3] [4].

Western Blotting for Pathway Analysis

- Purpose: To detect changes in the expression and phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.

- Key Steps:

- Protein Extraction: Lyse control and Thioridazine-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

- Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

- Antibody Probing: Incubate membrane with specific primary antibodies. Critical targets include:

- Total and Phospho-Akt (especially Ser473 and Thr308)

- Total and Phospho-mTOR

- Downstream Effectors: Total and phospho-p70S6K, total and phospho-4E-BP1

- Cell Cycle Regulators: Cyclin D1, CDK4, p21, p27

- Apoptotic Markers: Cleaved caspase-3, cleaved PARP, Bcl-2 family proteins

- Detection: Use HRP-conjugated secondary antibodies and chemiluminescence to visualize protein bands [1] [3] [4].

Research Context and Future Directions

- Repurposing an Old Drug: The anti-cancer activity of Thioridazine is a classic example of drug repurposing. Its primary use was for schizophrenia and psychosis [1] [3].

- Contemporary Research Focus: While Thioridazine itself is an established tool in research, current drug development is focused on novel, more selective PI3K/Akt/mTOR inhibitors. As of 2025, several such inhibitors (e.g., Gedatolisib, TBO-309, TL117) were in clinical trials for various cancers [5].

- A Note on Specificity: Much of the foundational mechanistic data on Thioridazine comes from studies published before 2025. For the very latest research and clinical trials, consulting recent primary literature and clinical trial databases is essential.

References

- 1. Thioridazine induces apoptosis by targeting the PI3K/Akt ... [pmc.ncbi.nlm.nih.gov]

- 2. Thioridazine induces apoptosis by targeting the PI3K/Akt ... [pubmed.ncbi.nlm.nih.gov]

- 3. Antipsychotic agent thioridazine sensitizes renal carcinoma ... [nature.com]

- 4. Thioridazine inhibits angiogenesis and tumor growth by ... [oncotarget.com]

- 5. PI3K Inhibitor Pipeline Drugs Insights Report 2025 Outlook [barchart.com]

CYP2D6 Genetic Polymorphism and Metabolic Phenotypes

The Cytochrome P450 2D6 (CYP2D6) gene is highly polymorphic, with over 100 star (*) alleles identified, which are categorized based on the level of enzyme function they confer [1]. These genetic variations result in distinct metabolic phenotypes in the population [1] [2].

Table 1: CYP2D6 Functional Alleles and Phenotypes

| Category | Activity Score | Genotype Examples | Estimated Population Frequency |

|---|---|---|---|

| Ultrarapid Metabolizer (UM) | > 2.0 | (*1/*1)xN, (*1/*2)xN |

1-20% (varies by population) |

| Normal Metabolizer (NM) | 1.0 – 2.0 | *1/*1, *1/*4, *41/*41 |

72-88% |

| Intermediate Metabolizer (IM) | 0.5 | *4/*41, *5/*9 |

1-13% |

| Poor Metabolizer (PM) | 0 | *4/*4, *3/*4, *5/*5 |

1-10% (1% in Orientals, ~7% in Caucasians) |

These phenotypes have profound implications for thioridazine dosing. PMs, who carry two no-function alleles (e.g., *4/*4), experience significantly higher plasma concentrations of the parent drug at standard doses [1] [3]. Conversely, UMs, who possess multiple functional gene copies, rapidly clear the drug and may experience subtherapeutic levels [2]. The CYP2D6*10 allele (common in Asian populations) and the CYP2D6*17 allele (common in African populations) are associated with reduced function and contribute to the IM phenotype [2].

Thioridazine Metabolism and Clinical Impact

Thioridazine undergoes complex hepatic metabolism primarily mediated by CYP2D6, producing active metabolites that contribute to both its efficacy and toxicity [1].

Key metabolic pathways of thioridazine, highlighting bioactivation and toxification routes.

The metabolic pathway includes:

- Bioactivation: CYP2D6 catalyzes the sulfoxidation of thioridazine to its active metabolites, mesoridazine and sulforidazine, which are more potent than the parent compound and contribute to therapeutic effects [1].

- Toxification: CYP2D6 and CYP1A2 are also involved in the 7-hydroxylation of thioridazine, which can lead to the formation of electrophilic iminoquinone species. These reactive metabolites can form adducts with cellular proteins and glutathione, potentially mediating idiosyncratic hepatotoxicity [4].

Table 2: Factors Influencing Thioridazine Plasma Concentrations

| Factor | Effect on Thioridazine Concentration | Underlying Mechanism |

|---|---|---|

| CYP2D6 Poor Metabolizer | Significantly Increased | Greatly reduced clearance of parent drug [1] [3]. |

| CYP2D6 Inhibitors (e.g., Fluoxetine, Paroxetine) | Increased | Competitive inhibition of the CYP2D6 enzyme [1]. |

| Smoking | Decreased | Induction of other CYP enzymes (e.g., CYP1A2) [3]. |

| Advanced Age | Increased | Likely due to age-related reduction in hepatic metabolism and clearance [3]. |

| CYP2D6 Ultrarapid Metabolizer | Decreased | Enhanced clearance of the parent drug to metabolites [2]. |

The most serious clinical risk associated with thioridazine is dose-related QTc interval prolongation on the electrocardiogram, which increases the risk of the life-threatening ventricular arrhythmia torsades de pointes [1]. This effect is not exclusive to the parent drug; the active metabolite mesoridazine has a similar QT-prolonging effect [1]. Consequently, the FDA-approved drug label contraindicates thioridazine in patients known to be CYP2D6 poor metabolizers and with the use of CYP2D6 inhibitors [1].

Experimental Assessment of CYP2D6 Activity

Research on thioridazine's interaction with CYP2D6 employs both genotyping and phenotyping methods.

Genotyping and Phenotyping

- Genotyping involves identifying specific allelic variants (e.g.,

*3,*4,*5,*10) using methods like PCR-RFLP (Polymerase Chain Reaction - Restriction Fragment Length Polymorphism) or allele-specific PCR [5] [2]. - Phenotyping determines the actual metabolic capacity, often assessed using a probe drug like debrisoquine. The Metabolic Ratio (MR), calculated as the ratio of parent drug to metabolite in urine or plasma, classifies individuals as PMs or EMs [2]. Thioridazine itself is a potent inhibitor of CYP2D6. Studies show that at sufficient doses, it can reversibly inhibit the enzyme, converting genotypic EMs into phenotypic PMs of debrisoquine [6].

In Vitro Metabolic Studies

To elucidate specific metabolic pathways, in vitro experiments are conducted:

- Human Liver Microsomes (HLM) & Recombinant P450 Enzymes: These systems are incubated with thioridazine and a NADPH-regenerating system to facilitate P450-mediated reactions [4].

- Reaction Monitoring: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is used to identify and quantify metabolites like 7-hydroxythioridazine and mesoridazine [4].

- Inhibition Studies: The contribution of specific CYP isoforms is confirmed by using chemical inhibitors (e.g., quinidine for CYP2D6) or by comparing metabolite formation across different recombinant CYP enzymes [4].

- Tracking Bioactivation: The formation of reactive iminoquinone species is detected by capturing them with nucleophiles like glutathione (GSH) and analyzing the resulting GSH conjugates using LC-MS/MS [4].

References

- 1. Thioridazine Therapy and CYP2D6 Genotypes - NCBI - NIH [ncbi.nlm.nih.gov]

- 2. Molecular genetics of CYP2D6: Clinical relevance with ... [pmc.ncbi.nlm.nih.gov]

- 3. Factors affecting drug concentrations and QT interval ... [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic activation of the phenothiazine antipsychotics ... [sciencedirect.com]

- 5. Relevance of CYP2D6 -1584C>G polymorphism for ... [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of thioridazine dosage on the debrisoquine ... [pubmed.ncbi.nlm.nih.gov]

Dopamine Receptor Binding Affinity of Thioridazine

The table below summarizes the quantitative binding affinity (Ki values) of thioridazine and other selected antipsychotics for dopamine D2-like receptors. A lower Ki value indicates a higher binding affinity. [1] [2]

| Antipsychotic Drug | Average Ki (nM) for D2-like Receptors | Affinity Classification |

|---|---|---|

| Fluphenazine | 0.54 | High |

| Haloperidol | 1.7 | High |

| (+)-Butaclamol | 2.1 | High |

| Triflupromazine | 24 | High |

| Thioridazine | 300 - 500 | Low |

| Clozapine | 440 | Low |

Notes on Thioridazine's Profile: [1]

- Low Affinity Context: Despite its relatively low micromolar-range affinity for D2 receptors, thioridazine was a clinically effective antipsychotic. Its low affinity may contribute to a different side effect profile compared to high-affinity typical antipsychotics.

- Broad Receptor Interaction: Thioridazine's pharmacology is complex and not limited to dopamine receptors. It also has notable activity at adrenergic, serotonergic, and histaminergic receptors, which contributes to its overall clinical and off-target effects. [3]

Experimental Protocols for Key Findings

Measuring Antagonist Affinity Using Cocaine Self-Administration

A study established an in vivo bioassay in rats to determine the affinity of D2-like receptor antagonists, correlating the time to maximal effect ((T_{max})) with in vitro affinity. [1]

1. Animal Model and Training:

- Subjects: Male Sprague-Dawley rats.

- Surgery: Implantation of intravenous catheters.

- Training: Rats were trained to self-administer cocaine (unit dose of 3 μmol/kg) by pressing a lever in an operant chamber until a stable maintenance phase was reached.

2. Antagonist Testing:

- Administration: After a stable baseline of cocaine self-administration was established (approximately 90 minutes), a single intravenous dose of a dopamine receptor antagonist (e.g., thioridazine at 6000 nmol/kg) was injected.

- Session Continuation: The self-administration session was continued for 6 to 10 hours post-injection.

3. Data Acquisition and Analysis:

- Satiety Threshold Calculation: The level of cocaine in the body at the moment of each lever press (the "satiety threshold") was calculated in real-time using a pharmacokinetic model.

- Cocaine Concentration Ratio: The post-injection satiety threshold values were divided by the pre-injection baseline value to obtain a cocaine concentration ratio.

- (T_{max}) Determination: The time point at which the cocaine concentration ratio reached its maximum ((T_{max})) after antagonist injection was identified. For thioridazine, this (T_{max}) was approximately 157 minutes.

- Affinity Correlation: A strong and significant correlation was found between the in vivo (T_{max}) values for a series of antagonists and their reported in vitro affinity (Ki) for D2-like receptors.

Assessing Anti-leukemic Efficacy in Preclinical Models

Research into thioridazine's efficacy in Acute Myeloid Leukemia (AML) involved a multi-faceted approach, integrating clinical trial samples with preclinical models. [4]

1. Clinical Trial and Ex Vivo Analysis:

- Trial Design: AML patient samples were obtained from a Phase I clinical trial (NCT02096289) featuring a 5-day lead-in period of thioridazine monotherapy.

- Progenitor Cell Assay: Viable leukemic cells collected from patients before and after thioridazine treatment were seeded in semisolid media for colony-forming unit (CFU) assays. This functional assay quantifies the frequency of leukemic progenitor cells, a key therapeutic target.

- Predictive Validation: Baseline patient cells were also treated with thioridazine in vitro in liquid culture, and the subsequent reduction in progenitor frequency measured by CFU assay was found to predict the clinical response observed in the same patients.

2. In Vivo Xenograft Models:

- Model Establishment: Immunodeficient NOD SCID mice were intravenously transplanted with leukemic cells from AML patients to establish human leukemic xenografts.

- Treatment Regimen: Engrafted mice were treated with a clinically relevant dose of thioridazine or a vehicle control for a 3-week period.

- Efficacy Assessment:

- Disease Burden: The level of human leukemic cell engraftment in mouse bone marrow was quantified by flow cytometry.

- Progenitor Analysis: Leukemic cells recovered from xenografts were subjected to the same in vitro progenitor assay to confirm the suppression of this compartment.

- Transcriptomic Analysis: Gene expression profiling of leukemic cells from treated and control xenografts was performed to identify pathways modulated by thioridazine.

Signaling Pathways in Thioridazine's Anticancer Mechanism

Thioridazine exerts anticancer effects through multiple pathways, with a central role as a dopamine receptor antagonist. The following diagram illustrates the core signaling pathways involved, particularly in the context of Acute Myeloid Leukemia (AML).

Core pathway of thioridazine action in AML via DRD2 antagonism and cAMP signaling. [4]

The anticancer mechanisms extend beyond this core pathway and vary across cancer types, as shown in the following diagram of multi-modal mechanisms.

Multi-modal anticancer mechanisms of thioridazine beyond DRD2 antagonism. [5] [6] [7]

Implications for Drug Repurposing in Oncology

The detailed mechanisms support thioridazine's potential as a repurposed oncology drug. Key implications include:

- Targeting Leukemic Progenitors: In DRD2+ AML, thioridazine signaling provides leukemia-exclusive networks of sensitivity that spare healthy hematopoiesis, a key goal of targeted therapy. [4]

- Overcoming Drug Resistance: Its ability to inhibit efflux pumps like P-glycoprotein can reverse multidrug resistance (MDR), potentially restoring sensitivity to conventional chemotherapy. [7]

- Synergistic Combinations: Thioridazine can induce immunogenic cell death (ICD). When combined with chemotherapeutic agents like oxaliplatin, it shows a remarkable effect in preventing tumor progression in mouse models of colorectal cancer. [5]

References

- 1. The Affinity of D2-Like Dopamine Receptor Antagonists ... [pmc.ncbi.nlm.nih.gov]

- 2. Considerations for Augmenting Aripiprazole Long-Acting ... [pmc.ncbi.nlm.nih.gov]

- 3. Comparative receptor pharmacology of antipsychotic drugs ... [sciencedirect.com]

- 4. Abnormal dopamine receptor signaling allows selective ... [pmc.ncbi.nlm.nih.gov]

- 5. Repurposing thioridazine for inducing immunogenic cell death ... [biosignaling.biomedcentral.com]

- 6. Roles of dopamine receptors and their antagonist thioridazine ... [pmc.ncbi.nlm.nih.gov]

- 7. The Anticancer Activity of the Old Neuroleptic ... [ar.iiarjournals.org]

Thioridazine Muscarinic Receptor Binding Profile

| Receptor Subtype | Thioridazine (Ki, nM) | Mesoridazine (Ki, nM) | Sulforidazine (Ki, nM) |

|---|---|---|---|

| M1 | 12.8 | 10 | Not Available |

| M2 | 286.33 | 15 | Not Available |

| M3 | 29 | 90 | Not Available |

| M4 | 310.33 | 19 | Not Available |

| M5 | 12.67 | 60 | Not Available |

Potency and Selectivity Insights

Thioridazine's receptor interactions extend beyond muscarinic receptors. Its overall pharmacological effects result from a multifaceted mechanism of action.

- Mechanism of Action: Thioridazine's primary antipsychotic effect comes from antagonism of dopamine D2 receptors in the mesolimbic pathway [1]. Its broad interaction profile includes antagonism at alpha-1 adrenergic receptors (contributing to orthostatic hypotension), histamine H1 receptors (causing sedation), and the hERG potassium channel (linked to QTc prolongation and cardiotoxicity) [1] [2] [3].

- Receptor Selectivity: Thioridazine shows high affinity for the M1 and M5 receptor subtypes [3]. A comparative study suggested that thioridazine is selective for the M1 receptor subtype over the M2 subtype involved in acetylcholine release modulation [4].

- Clinical and Research Implications: The potent M1 antimuscarinic action is responsible for common side effects like dry mouth, constipation, and blurred vision [1] [5]. This action also contributes to its lower incidence of extrapyramidal symptoms compared to other first-generation antipsychotics [1] [5] [3]. Due to dose-dependent QTc prolongation and risk of serious cardiac arrhythmias, brand-name thioridazine was withdrawn in 2005, though generic versions remain available with restrictions [6] [1] [2].

Experimental Evidence and Protocols

Key experimental findings and methodologies provide insight into thioridazine's antimuscarinic properties.

- Functional vs. Binding Assays: A 1989 comparative study demonstrated a key distinction: while thioridazine competed for

[3H]QNBbinding sites in striatal homogenates (indicating receptor affinity), it was virtually inactive in antagonizing carbachol-induced inhibition of evoked acetylcholine release from perfused rabbit striatal slices (a functional assay) [4]. This suggests that its functional anticholinergic effects may be more relevant at high doses or with abnormal drug accumulation [4]. - Radioligand Binding Assays: Quantitative receptor affinity profiles are typically generated through competitive radioligand binding experiments [7] [3]. The general workflow involves preparing tissue samples or cell membranes, incubating with a radioactive ligand and the test drug, and measuring displacement to calculate binding affinity (Ki) [7].

Experimental workflow for determining receptor binding affinity.

Research Applications in Drug Repurposing

Research into repurposing thioridazine highlights mechanisms that may operate independently of its antimuscarinic effects.

- Anticancer Effects: Thioridazine is one of the most studied antipsychotics for cancer treatment. Its anti-tumor effects appear mediated through dopamine receptor antagonism on cancer stem cells, induction of autophagy and apoptosis, and suppression of angiogenesis via inhibition of pathways like PI3K/Akt [8].

- Antimicrobial Activity: Thioridazine shows activity against drug-resistant bacteria like MRSA and extensively drug-resistant tuberculosis. Proposed mechanisms include inhibition of bacterial efflux pumps and interference with cell wall biosynthesis, potentially through its photoproducts or metabolites like sulforidazine [3] [9].

References

- 1. Thioridazine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Thioridazine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Thioridazine [en.wikipedia.org]

- 4. Comparative anticholinergic properties of thioridazine ... [pubmed.ncbi.nlm.nih.gov]

- 5. Thioridazine - an overview [sciencedirect.com]

- 6. Side Thioridazine : Common, Severe, Long Term Effects [drugs.com]

- 7. Comparative receptor pharmacology of antipsychotic drugs ... [sciencedirect.com]

- 8. Editorial: Drug repurposing for cancer treatment [pmc.ncbi.nlm.nih.gov]

- 9. Anti-staphylococcal activity and mode of action ... [nature.com]

Comprehensive Application Notes and Protocols: Assessing Thioridazine Hydrochloride Cytotoxicity via Cell Viability Assays

Introduction to Thioridazine Repurposing and Anticancer Mechanisms

Thioridazine hydrochloride, a phenothiazine-class antipsychotic drug, has emerged as a promising candidate for drug repurposing in oncology due to its potent anti-cancer properties across diverse malignancies. Originally developed for treating schizophrenia and psychosis, thioridazine demonstrates significant cytotoxicity against various cancer types, including glioblastoma, triple-negative breast cancer, cervical and endometrial cancers, and head and neck squamous cell carcinoma. The compound exerts its anticancer effects through multiple molecular mechanisms, primarily involving induction of apoptosis via mitochondrial dysfunction, cell cycle arrest at G1 phase, and inhibition of critical pro-survival signaling pathways, particularly the PI3K/Akt/mTOR cascade [1] [2] [3].

The pleiotropic mechanisms of thioridazine's anticancer activity include disruption of dopamine receptor signaling (particularly DRD2), generation of reactive oxygen species (ROS), induction of autophagy, and downregulation of anti-apoptotic proteins such as Mcl-1 and c-FLIP [4] [1] [5]. These diverse mechanisms collectively contribute to its efficacy against cancer cells while potentially overcoming drug resistance mechanisms. The established safety profile of thioridazine from decades of clinical use for psychiatric conditions, combined with its ability to cross the blood-brain barrier, makes it particularly attractive for central nervous system malignancies [4]. This document provides detailed protocols for assessing this compound's cytotoxicity through cell viability assays, enabling researchers to systematically evaluate its therapeutic potential in various cancer models.

Quantitative Cytotoxicity Profile of this compound

Table 1: this compound Cytotoxicity Across Cancer Cell Lines

| Cancer Type | Cell Line | Assay Type | IC₅₀ Value | Treatment Duration | Key Mechanisms Observed | Reference |

|---|---|---|---|---|---|---|

| Glioblastoma | U87MG | MTT | ~7.5 μM | 72 hours | Autophagy induction, AMPK activation, LC3-II accumulation | [4] |

| Glioblastoma | GBM8401 | MTT | ~7.5 μM | 72 hours | Caspase-3/PARP cleavage, LC3-II upregulation | [4] |

| Triple-Negative Breast Cancer | 4T1 | CCK-8 | ~10-15 μM | 48 hours | G0/G1 cell cycle arrest, CDK4/cyclin D1 downregulation | [1] |

| Triple-Negative Breast Cancer | MDA-MB-231 | CCK-8 | ~10-15 μM | 48 hours | Mitochondrial dysfunction, ROS generation | [1] |

| Cervical Cancer | HeLa | MTT | ~15 μM | 24 hours | PI3K/Akt/mTOR inhibition, p21/p27 upregulation | [2] |

| Endometrial Cancer | HEC-1-A | MTT | ~15 μM | 24 hours | Cyclin D1/CDK4 downregulation, caspase-3 activation | [2] |

| Head and Neck Cancer | AMC-HN4 | Annexin V/PI | Synergy with carboplatin | 24 hours | Mcl-1/c-FLIP downregulation, caspase-mediated apoptosis | [5] |

| Normal Melanocytes | HEMn-DP | WST-1 | 2.24 μM | 24 hours | Oxidative stress, antioxidant defense disruption | [6] |

The concentration-dependent response to this compound varies significantly across different cancer types, with IC₅₀ values typically ranging from 2-15 μM in most sensitive cell lines. The notable differential cytotoxicity between cancer cells and normal cells requires careful consideration, as evidenced by the low IC₅₀ value observed in normal human melanocytes (HEMn-DP) [6]. This suggests that while thioridazine exhibits selective toxicity toward certain cancer types, researchers should include relevant normal cell controls in their experimental design to assess therapeutic window. The treatment duration significantly influences observed IC₅₀ values, with longer exposures generally resulting in lower effective concentrations, particularly for mechanisms like autophagy induction that require extended exposure times [4].

Basic Cell Viability Assay Protocol Using MTT

Reagents and Equipment

- This compound (Sigma-Aldrich, Cat# T9025)

- Cell lines of interest (cancer and appropriate normal control cells)

- Complete growth medium (appropriate for cell line)

- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

- Dimethyl sulfoxide (DMSO)

- 96-well flat-bottom tissue culture plates

- Multichannel pipettes and sterile reservoirs

- CO₂ incubator (37°C, 5% CO₂)

- Microplate reader capable of measuring 570 nm with 650 nm reference

Step-by-Step Procedure

Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed cells in 96-well plates at a density of 3-8 × 10³ cells/well in 100 μL complete medium. Include background control wells (medium only) and vehicle control wells (cells + DMSO). Allow cells to adhere overnight in a CO₂ incubator at 37°C [4] [2].

Drug Preparation: Prepare a 10-40 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to generate working concentrations ranging from 1-40 μM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity [1].

Drug Treatment: Remove culture medium from seeded plates and add 100 μL of fresh medium containing various concentrations of this compound. Include vehicle controls (0.1% DMSO) and blank controls (medium only). Each condition should be replicated in at least 4-6 wells for statistical reliability [4] [1].

Incubation: Incubate plates for 24-72 hours in a CO₂ incubator at 37°C. The appropriate duration depends on the specific research objectives: shorter (24h) for apoptosis studies, longer (48-72h) for autophagy and proliferation inhibition assessments [4] [2].

MTT Assay: After treatment, add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. Carefully remove the medium without disturbing the formed formazan crystals. Add 100-150 μL DMSO to each well to solubilize the formazan crystals. Gently shake plates for 5-10 minutes to ensure complete dissolution [4] [2].

Absorbance Measurement: Measure absorbance at 570 nm with a reference wavelength of 650 nm using a microplate reader. Calculate cell viability using the formula: % Viability = (ODₜᵣₑₐₜₑ𝒅 - ODᵦₗₐₙₖ)/(ODᵥₑₕᵢcₗₑ - ODᵦₗₐₙₖ) × 100 [4].

Table 2: Protocol Variations for Different Assessment Methods

| Parameter | MTT Assay | CCK-8 Assay | Clonogenic Assay | Annexin V/PI Apoptosis |

|---|---|---|---|---|

| Principle | Mitochondrial reductase activity | Dehydrogenase activity | Colony formation capacity | Phosphatidylserine externalization |

| Incubation with reagent | 2-4 hours | 1-4 hours | 7-14 days | 15-30 minutes |

| Detection method | Absorbance 570nm | Absorbance 450nm | Crystal violet staining | Flow cytometry |

| Advantages | Established, inexpensive | Highly sensitive, non-toxic | Measures long-term proliferation | Distinguishes apoptosis stages |

| Optimal thioridazine treatment | 24-72 hours | 48 hours | 7-14 days with pulse treatment | 12-24 hours |

| Reference | [4] [2] | [1] | [4] | [1] [2] |

Advanced Applications and Specialized Protocols

Combination Studies with Chemotherapeutic Agents

Thioridazine exhibits synergistic effects when combined with conventional chemotherapeutic agents, potentially allowing for dose reduction of both compounds while maintaining or enhancing efficacy. For combination studies with carboplatin in head and neck cancer cells (AMC-HN4):

- Treat cells with fixed-ratio combinations of thioridazine (2.5-10 μM) and carboplatin (10-40 μM) for 24 hours

- Analyze cell viability using MTT assay as described in Section 3.2

- Calculate combination index (CI) using CompuSyn software or the Chou-Talalay method

- A CI < 1 indicates synergy, CI = 1 indicates additive effect, and CI > 1 indicates antagonism [5]

The molecular mechanism underlying this synergy involves proteasomal degradation of anti-apoptotic proteins Mcl-1 and c-FLIP through upregulation of proteasome subunit PSMA5 via Nrf2 activation [5]. Similar synergistic approaches have been successfully employed with honeybee venom in breast cancer cells, demonstrating the broad applicability of thioridazine in combination therapies [7].

Cancer Stem Cell (CSC) Targeting Assay

Thioridazine demonstrates potent activity against cancer stem cells (CSCs), which are often resistant to conventional therapies. For CSC-targeting assays:

- Generate Sphere Cultures: Plate single cells (1-5 × 10⁴ cells/mL) in serum-free DMEM/F12 medium supplemented with B27, 20 ng/mL EGF, and 10 ng/mL FGF in ultra-low attachment plates

- Treat with Thioridazine: After 5-7 days when spheres have formed, treat with thioridazine (2.5-10 μM) for 5-7 days

- Evaluate Sphere Formation: Count spheres >50 μm diameter or dissociate spheres to assess self-renewal capacity in secondary sphere formation assays [4]

Thioridazine effectively inhibits self-renewal in breast cancer stem cells via DRD2-dependent STAT3 inhibition, providing a mechanistic basis for its CSC-targeting activity [8]. This approach is particularly relevant for glioblastoma stem cells (GSCs), which show heightened sensitivity to thioridazine treatment [4].

Troubleshooting and Technical Considerations

Common Issues and Solutions

High Background in MTT Assay: Ensure complete removal of medium before DMSO addition. Include proper blank controls with medium + MTT + DMSO without cells. Optimize cell seeding density to prevent overgrowth [4] [2].

Inconsistent Replicates: Prepare drug dilutions in bulk rather than per well. Use multichannel pipettes for consistent liquid handling. Ensure single-cell suspension before seeding by passing through cell strainer if necessary [1].

Solvent Toxicity: Maintain DMSO concentration below 0.1% in all treatments. Include vehicle controls with identical DMSO concentration as highest drug treatment [1].

Non-linear Dose Response: Verify drug stock concentration and ensure complete solubilization. Use fresh drug solutions prepared immediately before use. Confirm stability of thioridazine in culture medium [4] [1].

Complementary Assays for Mechanism Validation

While cell viability assays provide initial screening data, mechanistic validation is essential for understanding thioridazine's anticancer effects:

Cell Cycle Analysis: After thioridazine treatment (15 μM, 24h), fix cells in 70% ethanol, treat with RNase A (1 mg/mL), and stain with propidium iodide (50 μg/mL). Analyze DNA content by flow cytometry to detect G1 phase arrest [1] [2].

Apoptosis Detection: Stain cells with Annexin V-FITC and propidium iodide using commercial apoptosis detection kits after 48h treatment with thioridazine (10-15 μM). Distinguish early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) populations by flow cytometry [1] [2].

Western Blot Analysis: Evaluate mechanism-specific protein markers after 24h treatment. For apoptosis: cleaved caspase-3, cleaved PARP; for autophagy: LC3-I/II conversion, p62; for PI3K/Akt/mTOR pathway: phospho-Akt (Ser473), phospho-S6K, phospho-4E-BP1 [4] [1] [2].

Reactive Oxygen Species Detection: Incubate thioridazine-treated cells with 10 μM DCFH-DA for 30 minutes at 37°C. Measure fluorescence intensity by flow cytometry (excitation 488 nm, emission 535 nm) to detect ROS generation [1].

Conclusion

These application notes provide comprehensive protocols for evaluating the anticancer activity of this compound through cell viability assays. The dose-dependent response across multiple cancer types, with IC₅₀ values typically in the low micromolar range (2-15 μM), supports its potential as a repurposed anticancer agent. The compound's multi-modal mechanism—simultaneously targeting proliferation, apoptosis, autophagy, and cancer stemness—makes it particularly attractive for overcoming therapeutic resistance. Researchers should select appropriate assay conditions based on their specific research questions, considering treatment duration, complementary mechanistic assays, and relevant combination partners. The provided troubleshooting guidance addresses common technical challenges, ensuring reliable and reproducible assessment of thioridazine's cytotoxic effects in diverse experimental models.

References

- 1. an antipsychotic agent that inhibits tumor growth and lung ... [pmc.ncbi.nlm.nih.gov]

- 2. Thioridazine induces apoptosis by targeting the PI3K/Akt ... [link.springer.com]

- 3. Thioridazine inhibits angiogenesis and tumor growth by ... [oncotarget.com]

- 4. Identification of thioridazine, an antipsychotic drug, as an ... [nature.com]

- 5. Thioridazine enhances sensitivity to carboplatin in human ... [nature.com]

- 6. Effect of thioridazine on antioxidant status of HEMn-DP ... [pmc.ncbi.nlm.nih.gov]

- 7. Honeybee Venom Synergistically Enhances the Cytotoxic ... [mdpi.com]

- 8. Thioridazine inhibits self-renewal in breast cancer cells via ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Thioridazine Apoptosis Induction Assays

Introduction to Thioridazine as an Anti-Cancer Agent

Thioridazine (10-[2-(1-methyl-2-piperidyl)ethyl]-2-methylthiophenothiazine), a phenothiazine derivative antipsychotic drug, has emerged as a promising anti-cancer agent through drug repurposing approaches. Extensive research conducted between 2011-2023 has demonstrated that thioridazine induces apoptotic cell death across various cancer types, including colorectal cancer, glioblastoma, ovarian cancer, and hematological malignancies, while exhibiting limited toxicity toward normal cells. The compound exerts its anti-cancer effects through multiple molecular mechanisms, making it particularly valuable for overcoming drug resistance in refractory cancers. These application notes consolidate optimized protocols and methodological approaches for evaluating thioridazine-induced apoptosis, providing researchers with standardized procedures for investigating its anti-cancer properties.

The therapeutic potential of thioridazine in oncology is enhanced by its ability to target cancer stem cells (CSCs), reverse multi-drug resistance (MDR) phenotypes, and synergize with conventional chemotherapeutic agents. Its well-established human safety profile as an antipsychotic medication potentially accelerates its translation to oncological applications. This document provides detailed protocols for assessing thioridazine-mediated apoptosis across various cancer models, with emphasis on quantitative methods, appropriate controls, and mechanistic investigations.

Key Mechanisms of Thioridazine-Induced Cell Death

Thioridazine exerts its anti-cancer effects through multiple interconnected pathways that culminate in apoptotic cell death. Understanding these mechanisms is essential for designing appropriate experimental approaches and interpreting results accurately.

Table 1: Key Mechanisms of Thioridazine-Induced Apoptosis

| Mechanism Category | Specific Targets/Pathways | Experimental Readouts | Cancer Models Demonstrated |

|---|---|---|---|

| Apoptosis Regulation | Downregulation of Mcl-1 and c-FLIP; Caspase-3/8/9 activation; PARP cleavage | Western blot for protein expression; Caspase activity assays; Annexin V/PI staining | Renal carcinoma [1], Head & neck cancer [2], Ovarian cancer [3] |

| Signaling Pathway Inhibition | PI3K/Akt/mTOR pathway inhibition; VEGFR-2 signaling suppression; Wnt/β-catenin inhibition | Phospho-specific Western blotting; Kinase activity assays; Immunofluorescence | Glioma [4], Ovarian cancer [3], Cervical/endometrial cancer [5] |

| Oxidative Stress & Mitochondrial Dysfunction | ROS generation; Mitochondrial membrane disruption; Cytochrome c release | DCFDA staining for ROS; JC-1 staining for ΔΨm; Western blot for cytochrome c | Leukemia [6], Renal carcinoma [1] |

| Multidrug Resistance Reversal | P-glycoprotein (ABCB1) inhibition; Calmodulin antagonism | Drug accumulation assays; Rhodamine-123 efflux; Verapamil competition | Mouse lymphoma [7] |

| Immunogenic Cell Death | ER stress (eIF2α/ATF4/CHOP); DAMPs release (CRT, HMGB1, ATP) | Western blot for ER stress markers; CRT surface exposure; ATP/HMGB1 release | Colorectal cancer [8] |

The primary mechanisms of thioridazine-induced apoptosis include:

PI3K/Akt/mTOR Pathway Inhibition: Thioridazine effectively suppresses phosphorylation of Akt, mTOR, and downstream targets including p70S6K and 4E-BP1, disrupting survival signaling [5] [3]. This pathway inhibition represents a central mechanism for its anti-cancer effects across multiple cancer types.

Reactive Oxygen Species (ROS) Generation: Thioridazine induces mitochondrial ROS production, leading to oxidative stress and activation of mitochondrial apoptotic pathways [1]. This ROS generation contributes to proteasome activation and degradation of anti-apoptotic proteins.

Mitochondrial Permeability Transition: Thioridazine interacts directly with mitochondrial membranes, inhibiting respiratory chain function and inducing permeability transition pore opening, resulting in cytochrome c release [6]. This direct mitochondrial targeting occurs independently of its anti-psychotic actions.

Proteasome Activation: Through ROS-mediated Nrf2 activation, thioridazine upregulates proteasome subunit PSMA5 expression, enhancing degradation of anti-apoptotic proteins Mcl-1 and c-FLIP [2]. This mechanism is particularly important in combination therapies.

The following diagram illustrates the primary signaling pathways through which thioridazine induces apoptosis:

Cell Culture and Thioridazine Preparation

Cell Line Maintenance

Cancer Cell Lines: Maintain human cancer cell lines in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere [8]. Commonly used models include:

- Colorectal cancer: HT29, HCT116, LoVo, RKO (cultured in McCoy's 5A, EMEM, or F12K media) [8]

- Glioblastoma: U87MG, GBM8401 (cultured in DMEM or RPMI-1640) [4] [9]

- Ovarian cancer: 2774 cells [3]

- Renal carcinoma: Caki, ACHN, A498 cells [1]

- Cervical/endometrial cancer: HeLa, C33A, Caski, HEC-1-A, KLE cells [5]

Normal Control Cells: Include appropriate normal cell controls such as:

Cell Authentication: Regularly authenticate cell lines through STR profiling and test for mycoplasma contamination monthly.

Thioridazine Formulation and Storage

Stock Solution Preparation: Prepare 20-100 mM stock solution of thioridazine (Sigma-Aldrich, T9025) in DMSO [8] [5]. Aliquot and store at -20°C protected from light.

Working Concentrations: Prepare fresh working dilutions in complete cell culture medium immediately before use. Final DMSO concentration should not exceed 0.1% v/v with matched vehicle controls [8] [9].

Stability Considerations: Thioridazine solutions are light-sensitive and should be handled under low-light conditions. Avoid repeated freeze-thaw cycles of stock solutions.

Cell Viability and Cytotoxicity Assays

Sulforhodamine B (SRB) Assay

The SRB assay provides a colorimetric method for measuring cellular protein content as a surrogate for cell viability, particularly suitable for high-throughput screening [8] [4].

Protocol:

- Seed cells in 96-well plates at optimal density (e.g., 4,000 cells/well for CRC lines) and allow attachment for 16-24 hours [8].

- Treat with thioridazine (typically 1-50 μM range) for 24-72 hours.

- At endpoint, gently remove medium and fix cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.

- Wash plates 5 times with tap water and air-dry.

- Add 0.4% SRB solution (in 1% acetic acid) for 30 minutes at room temperature.

- Remove unbound dye by washing 5 times with 1% acetic acid and air-dry.

- Solubilize protein-bound dye with 10 mM Tris-base (pH 10.5) and measure absorbance at 510 nm [8].

Data Analysis: Calculate percentage viability relative to vehicle-treated controls. Determine IC₅₀ values using non-linear regression analysis of log(inhibitor) vs. response curves.

MTT Tetrazolium Reduction Assay

The MTT assay measures mitochondrial reductase activity as an indicator of metabolically active cells [5] [9].

Protocol:

- Seed cells in 96-well plates and treat with thioridazine as described above.

- Add MTT solution (5 mg/ml in PBS) to achieve final concentration of 0.5 mg/mL.

- Incubate for 2-4 hours at 37°C to allow formazan crystal formation.

- Carefully remove medium and dissolve formazan crystals in DMSO (100-200 μL/well).

- Measure absorbance at 540 nm with a reference filter of 620-650 nm [5] [9].

Considerations: The MTT assay may be less reliable for thioridazine studies as it directly affects mitochondrial function. Correlation with alternative viability assays (SRB, ATP-based) is recommended.

Clonogenic Survival Assay

The clonogenic assay measures the ability of single cells to form colonies following drug treatment, assessing long-term reproductive viability [8] [4].

Protocol:

- Seed cells sparsely in 6-well plates (e.g., 400 cells/well for CRC lines) and allow attachment for 24 hours [8].

- Treat with thioridazine for specified duration (typically 7-14 days with medium changes every 3 days).

- For combination studies, sequential treatments can be applied (e.g., 1 μM THD for 3 days followed by 0.5 μM chemotherapeutic agents for 7 days) [8].

- After treatment, wash with PBS, fix with methanol or ethanol, and stain with 0.5% crystal violet for 1 hour.

- Count colonies (>50 cells) manually or using ImageJ software with colony counting plugins [8].

Data Analysis: Calculate plating efficiency and surviving fraction relative to controls. Thioridazine typically shows IC₅₀ values of 1.8-19.2 μM in clonogenic assays with glioma cells [4].

Apoptosis Detection Methods

Morphological Assessment of Apoptosis

DAPI Staining:

- Culture cells on glass coverslips and treat with thioridazine.

- Fix with 4% paraformaldehyde or methanol for 15 minutes.

- Stain with DAPI (2 μg/mL) for 15 minutes at 37°C.

- Visualize using fluorescence microscopy with UV excitation [5].

- Apoptotic cells display chromatin condensation, nuclear fragmentation, and pyknotic nuclei.

H&E Staining:

- For tumor xenografts, fix tissue in 10% neutral buffered formalin and embed in paraffin.

- Section at 4-5 μm thickness and stain with hematoxylin and eosin.

- Apoptotic areas appear as cells with condensed nuclei and eosinophilic cytoplasm [3].

Flow Cytometry-Based Apoptosis Detection

Annexin V/Propidium Iodide (PI) Staining:

- Harvest approximately 1×10⁶ cells by gentle trypsinization.

- Wash with cold PBS and resuspend in 1X binding buffer.

- Add Annexin V-FITC and PI according to manufacturer's instructions (e.g., Calbiochem Apoptosis Detection Kit).

- Incubate for 15 minutes in the dark at room temperature.

- Analyze within 1 hour using flow cytometry with FITC (518 nm) and PI (620 nm) detection [5] [7].

- Distinguish populations: Annexin V⁻/PI⁻ (viable), Annexin V⁺/PI⁻ (early apoptotic), Annexin V⁺/PI⁺ (late apoptotic/necrotic).

Cell Cycle Analysis with Sub-G₁ Peak Detection:

Caspase Activity Assays

Caspase-3 Colorimetric Assay:

- Lysate 2.5×10⁶ cells in lysis buffer and centrifuge at 12,000×g for 25 minutes at 4°C.

- Incubate supernatant with caspase-3 substrate (Ac-DEVD-pNA) at 37°C for 1-2 hours.

- Measure absorbance at 405 nm at regular intervals [5].

- Include positive control (e.g., VP-16 treated cells) and negative control (with caspase inhibitor z-VAD-fmk).

Western Blot Analysis of Apoptotic Markers:

- Prepare total cell lysates using RIPA buffer with protease and phosphatase inhibitors.

- Resolve 30-50 μg protein by SDS-PAGE and transfer to PVDF membranes.

- Probe with antibodies against:

- Use β-actin or GAPDH as loading controls.

- Develop using ECL detection and quantify band intensities.

Combination Therapy Protocols

Thioridazine with Conventional Chemotherapeutics

Thioridazine + Carboplatin Synergy Studies:

- Treat cells with subtoxic concentrations of thioridazine (2.5-10 μM) and carboplatin (10-50 μM) individually and in combination.

- Assess combination effects using isobologram analysis [2].

- Mechanism: Combined treatment enhances proteasome activity and degradation of Mcl-1 and c-FLIP through ROS-mediated Nrf2/PSMA5 upregulation [2].

Thioridazine + Oxaliplatin in Colorectal Cancer:

- Pre-treat CRC cells with 1 μM THD for 3 days.

- Follow with 0.5 μM oxaliplatin for 7 days in clonogenic assays [8].

- Assess immunogenic cell death markers: calreticulin surface exposure, ATP release, and HMGB1 secretion.

Thioridazine + TRAIL in Renal Carcinoma:

- Treat with thioridazine (5-10 μM) for 2 hours followed by TRAIL (50-100 ng/mL) for 18-24 hours.

- Combination dramatically enhances apoptosis through downregulation of c-FLIP(L) and Mcl-1 without affecting normal cells [1].

Assessing Combination Effects

Synergy Calculations: Use Chou-Talalay method for combination index (CI) calculation:

- CI < 1 indicates synergy

- CI = 1 indicates additive effect

- CI > 1 indicates antagonism

Mechanistic Studies for Combinations:

Mechanistic Assays for Pathway Analysis

PI3K/Akt/mTOR Signaling Assessment

Western Blot Analysis:

Immunohistochemistry in Xenograft Tumors:

- Process formalin-fixed paraffin-embedded tumors as 4μm sections.

- Perform antigen retrieval and block endogenous peroxidase.

- Incubate with antibodies against p-Akt, PCNA, or Ki-67.

- Visualize using DAB substrate and counterstain with hematoxylin [3].

Mitochondrial Function Assays

Reactive Oxygen Species (ROS) Detection:

- Load cells with DCFDA (10 μM) for 30 minutes at 37°C.

- Treat with thioridazine and monitor fluorescence intensity (Ex/Em: 485/535 nm) over time.

- Confirm specificity with ROS scavengers (N-acetylcysteine, trolox) [1].

Mitochondrial Membrane Potential (ΔΨm):

- Stain cells with JC-1 dye (5 μg/mL) for 20 minutes at 37°C.

- Analyze by flow cytometry: JC-1 aggregates (red fluorescence, ~590 nm) indicate healthy mitochondria; JC-1 monomers (green fluorescence, ~529 nm) indicate depolarized mitochondria.

- Use CCCP as positive control for depolarization.

Cytochrome c Release:

- Fractionate cells into cytosolic and mitochondrial fractions using digitonin-based separation.

- Detect cytochrome c in cytosolic fractions by Western blot [6].

Proteasome Activity Assays

Proteasome Activity Measurement:

PSMA5 Expression Analysis:

- Measure PSMA5 mRNA by RT-qPCR.

- Monitor PSMA5 promoter activity using luciferase reporter constructs.

- Assess Nrf2 nuclear translocation by Western blot of nuclear fractions [2].

In Vivo Apoptosis Assessment

Xenograft Tumor Models

Tumor Implantation and Drug Administration:

- Subcutaneously inject 5×10⁶ ovarian cancer cells (2774) into nude mice flanks.

- Allow tumors to develop to ~100 mm³ volume (approximately 14 days).

- Administer thioridazine (25 mg/kg) orally every 3 days for 4 weeks.

- Monitor tumor volume twice weekly using caliper measurements: Volume = (length × width²)/2 [3].

Tissue Collection and Processing:

- Harvest tumors at endpoint and weigh.

- Divide for multiple analyses: flash-freeze for protein/RNA, fix in formalin for histology, snap-freeze for cryosections.

Immunohistochemical Analysis of Apoptosis

Cleaved Caspase-3 Staining:

- Deparaffinize and rehydrate tumor sections.

- Perform antigen retrieval with citrate buffer (pH 6.0).

- Block endogenous peroxidase and incubate with cleaved caspase-3 antibody.

- Develop with DAB and counterstain with hematoxylin.

- Quantify positive cells in 5-10 random fields per tumor [3].

TUNEL Assay:

- Use commercial TUNEL kit according to manufacturer's protocol.

- Label DNA strand breaks with fluorescent or enzymatic tags.

- Counterstain with DAPI for nuclear visualization.

- Express results as apoptotic index (TUNEL-positive cells/total cells × 100%).

Troubleshooting and Technical Considerations

Common Technical Issues

Variable IC₅₀ Values: Thioridazine sensitivity varies significantly between cell lines (IC₅₀ ranges from ~5 μM in glioma to >20 μM in some CRC lines). Always perform preliminary range-finding experiments.

Solvent Toxicity: DMSO concentrations >0.1% may cause cellular stress. Include vehicle controls matched to the highest DMSO concentration in treatment groups.

Light Sensitivity: Thioridazine degrades when exposed to light. Prepare fresh solutions for each experiment and protect from light throughout procedures.

Cell Density Effects: Maintain consistent seeding densities as thioridazine effects can vary with cell confluence.

Optimization Recommendations

Time Course Studies: Include multiple time points (24, 48, 72 hours) as thioridazine-induced apoptosis typically peaks at 24-48 hours.

Dose Ranges: For initial studies, test a broad range (0.1-100 μM) with 2-fold serial dilutions to establish appropriate response curves.

Multiple Assay Correlation: Confirm apoptosis results with at least two different methods (e.g., Annexin V + caspase activation) due to potential off-target effects.

Conclusion

These application notes provide comprehensive protocols for assessing thioridazine-induced apoptosis across various experimental models. The multifaceted mechanism of thioridazine, targeting PI3K/Akt/mTOR signaling, mitochondrial function, and proteasome activity, makes it a promising candidate for cancer therapy, particularly in treatment-resistant malignancies. The detailed methodologies outlined here support standardized evaluation of thioridazine's anti-cancer effects, facilitating further research into its potential clinical application.

References

- 1. Antipsychotic agent thioridazine sensitizes renal carcinoma ... [pmc.ncbi.nlm.nih.gov]

- 2. Thioridazine enhances sensitivity to carboplatin in human ... [pmc.ncbi.nlm.nih.gov]

- 3. Thioridazine inhibits angiogenesis and tumor growth by ... [oncotarget.com]

- 4. Thioridazine Enhances P62-Mediated Autophagy and ... [mdpi.com]

- 5. Thioridazine induces apoptosis by targeting the PI3K/Akt ... [pmc.ncbi.nlm.nih.gov]

- 6. Thioridazine interacts with the membrane of mitochondria ... [pmc.ncbi.nlm.nih.gov]

- 7. Thioridazine Induces Apoptosis of Multidrug-resistant ... [ar.iiarjournals.org]

- 8. Repurposing thioridazine for inducing immunogenic cell ... [pmc.ncbi.nlm.nih.gov]

- 9. Identification of thioridazine, an antipsychotic drug, as an ... [nature.com]

Comprehensive Analysis of Thioridazine-Induced G0/G1 Cell Cycle Arrest: Application Notes and Experimental Protocols

Introduction to Thioridazine and Its Anticancer Mechanisms

Thioridazine (THD), a phenothiazine-class antipsychotic medication, has emerged as a promising candidate for drug repurposing in oncology due to its potent anti-proliferative effects across diverse cancer types. Originally developed for treating schizophrenia, thioridazine has demonstrated significant cytotoxicity against various cancer cell lines, including prostate, breast, lung, gastric, and colorectal cancers, primarily through induction of G0/G1 cell cycle arrest and apoptosis [1] [2]. The drug's well-established safety profile in humans and extensive clinical history potentially accelerate its translational development as an anticancer therapeutic. These application notes provide a comprehensive methodological framework for investigating thioridazine-induced cell cycle arrest, incorporating both in vitro and in vivo approaches to facilitate standardized research in this emerging area.

The primary mechanisms underlying thioridazine's anticancer activity involve multiple interconnected pathways. As a dopamine receptor D2 (DRD2) antagonist, thioridazine initially gained attention for its potential to target cancer stem cells [3] [2]. However, subsequent research has revealed that its antiproliferative effects extend beyond DRD2 inhibition, involving complex molecular interactions including inhibition of the TLK1/NEK1 DNA damage response axis, induction of endoplasmic reticulum stress, modulation of mitochondrial membrane potential, and regulation of key cell cycle proteins [4] [5]. Notably, thioridazine has been shown to induce immunogenic cell death in colorectal cancer models through activation of the eIF2α/ATF4/CHOP pathway and secretory autophagy, enhancing its therapeutic potential when combined with conventional chemotherapeutics [5].

Experimental Findings and Quantitative Data Summary

Key Experimental Findings on Thioridazine-Induced Cell Cycle Effects

Research across multiple cancer types has consistently demonstrated thioridazine's ability to induce G0/G1 cell cycle arrest and promote apoptotic cell death. In triple-negative breast cancer (TNBC), thioridazine treatment significantly inhibited cell viability and migration while inducing G0/G1 arrest through downregulation of CDK4/cyclin D1 and upregulation of p21 and p27 [6]. Similar effects were observed in prostate cancer models, where thioridazine was found to abrogate the DNA Damage Response (DDR) pathway mediated by TLK1/NEK1/ATR/Chk1, leading to bypass of cell cycle arrest and apoptosis [4]. In lung cancer PC9 cells, thioridazine induced dose-dependent G0/G1 arrest accompanied by significant apoptosis through modulation of Bcl-2 family proteins and caspase activation [7].

The antitumor efficacy of thioridazine extends to in vivo models, with notable inhibition of tumor growth and metastasis observed in multiple studies. In a TNBC mouse model, thioridazine treatment resulted in a 63.73% inhibition rate in tumor weight and a 72.58% inhibition rate in spontaneous lung metastasis without apparent side effects based on blood tests and histological analysis [6]. Similarly, in gastric cancer models, thioridazine pretreatment significantly inhibited the growth of NCI-N87 cell-derived tumors, demonstrating its potential for in vivo application [2].

Quantitative Data Summary of Thioridazine Effects Across Cancer Models

Table 1: Summary of Thiorid-Induced G0/G1 Cell Cycle Arrest Across Cancer Types

| Cancer Type | Cell Line/Model | Key Effects | Concentration Range | Exposure Time | Reference |

|---|---|---|---|---|---|

| Triple-Negative Breast Cancer | MDA-MB-231, 4T1 | G0/G1 arrest; ↓CDK4/cyclin D1; ↑p21/p27; ↓p-AKT | 5-40 μM | 24-72 hours | [6] |

| Prostate Cancer | LNCaP | Inhibition of TLK1/NEK1/ATR/Chk1 axis; Bypass of DDR | Not specified | Varies by assay | [4] |

| Lung Cancer | PC9 | G0/G1 arrest; ↓Cyclin D1; Activation of caspase pathway | Dose-dependent | 24-48 hours | [7] |

| Gastric Cancer | NCI-N87, AGS | Caspase-dependent apoptosis; Mitochondrial pathway | Dose-dependent | 48 hours | [2] |

| Colorectal Cancer | HT29, HCT116, RKO | eIF2α/ATF4/CHOP activation; Immunogenic cell death | 1-20 μM | 24-72 hours | [5] |

Table 2: Molecular Markers of Thioridazine-Induced Cell Cycle Arrest and Apoptosis

| Molecular Marker | Expression Change | Biological Significance | Associated Assays |

|---|---|---|---|